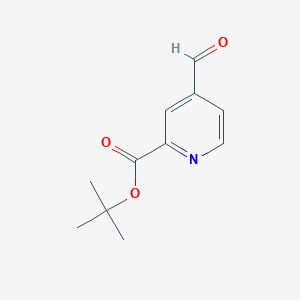

tert-Butyl 4-formylpicolinate

Description

tert-Butyl 4-formylpicolinate is a picolinic acid derivative featuring a tert-butyl ester group at the carboxylate position and a formyl substituent at the 4-position of the pyridine ring. This compound is structurally significant in medicinal and organic chemistry due to its dual functional groups: the tert-butyl ester acts as a steric protecting group for the carboxylic acid, while the formyl group serves as an electrophilic site for further derivatization (e.g., condensation, nucleophilic additions). The tert-butyl group enhances solubility in organic solvents and stability under basic conditions, making it advantageous in multi-step syntheses .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

tert-butyl 4-formylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-11(2,3)15-10(14)9-6-8(7-13)4-5-12-9/h4-7H,1-3H3 |

InChI Key |

PFGQKXJQMLKDEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Tert-butyl 4-formylpicolinate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which tert-butyl 4-formylpicolinate exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

tert-Butyl 4-formylpicolinate belongs to a class of picolinate esters with varying substituents. Key structural analogs include:

Key Observations :

- Steric Effects : The tert-butyl group provides superior steric protection compared to methyl or ethyl esters, reducing unintended hydrolysis during reactions. This is critical in preserving the carboxylic acid functionality for late-stage deprotection .

- Reactivity : The 4-formyl group distinguishes this compound from halogen- or amine-substituted analogs. It facilitates reactions such as condensations (e.g., with amines to form imines) or reductions (e.g., to hydroxymethyl derivatives), which are less feasible in halogenated analogs .

Stability and Reactivity

- Acid/Base Stability : Unlike methyl or ethyl esters, tert-butyl esters resist hydrolysis under basic conditions but cleave readily under acidic conditions (e.g., trifluoroacetic acid, as shown in and ) .

- Thermal Stability : tert-Butyl groups decompose at elevated temperatures, releasing isobutylene gas. This contrasts with methyl esters, which are thermally stable but less robust in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.